molecular formula C18H30N4O4 B609950 PF-05020182 CAS No. 1354712-92-7

PF-05020182

Numéro de catalogue: B609950
Numéro CAS: 1354712-92-7
Poids moléculaire: 366.46
Clé InChI: XHJMCIALHJMEBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-05020182 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with methoxy groups and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PF-05020182 typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst.

    Attachment of the Piperidine Moiety: This involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Final Amidation: The butanamide group is attached through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

PF-05020182 can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Scientific Research Applications

  • Epilepsy Treatment :
    • Mechanism : PF-05020182 reduces neuronal excitability by facilitating the activation of Kv7 channels, which can help control spontaneous electrical activity during seizures. In preclinical studies, it demonstrated a dose-dependent reduction in convulsions in response to corneal stimulation in the maximal electroshock assay .
    • Clinical Relevance : Its effectiveness as an adjunctive treatment for refractory epilepsy has been supported by both in vitro and in vivo studies, indicating its potential to improve seizure control in patients who do not respond adequately to existing therapies .
  • Chronic Pain Management :
    • Fibromyalgia : Research suggests that Kv7 channel activators like this compound could address the underlying mechanisms of fibromyalgia, a condition characterized by persistent pain and altered pain processing pathways. The modulation of Kv7 channels may restore normal neuronal function and alleviate pain symptoms .
    • Preclinical Evidence : Studies have shown that this compound can significantly reduce pain responses in animal models, indicating its potential utility as an analgesic agent .
  • Neuroprotection :
    • Potential Benefits : By stabilizing neuronal excitability, this compound may offer neuroprotective effects in various neurodegenerative conditions. The ability to modulate potassium currents could mitigate excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis .

Pharmacokinetic Properties

The pharmacokinetics of this compound have been evaluated to understand its bioavailability and efficacy better:

  • Bioavailability : Studies indicate that the compound exhibits favorable pharmacokinetic properties with good oral bioavailability, which is crucial for therapeutic applications .
  • Dose Response : In vivo assessments have shown that varying doses lead to significant changes in convulsion frequency and pain response, suggesting a well-defined dose-response relationship that can be exploited for clinical use .

Case Study 1: Epileptic Models

In a study involving animal models of epilepsy, this compound was administered at different dosages. The results indicated a marked decrease in the frequency of tonic-clonic seizures compared to control groups receiving placebo treatments. This highlights its potential as a therapeutic option for patients with difficult-to-treat epilepsy.

Case Study 2: Fibromyalgia Trials

A clinical trial assessing the efficacy of this compound in patients with fibromyalgia reported significant improvements in pain scores and overall quality of life metrics. Participants receiving the compound showed a reduction in pain sensitivity and improved sleep quality, underscoring its multifaceted benefits beyond mere analgesia.

Mécanisme D'action

The mechanism of action of PF-05020182 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide
  • PF-05020182

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and piperidine substitutions make it a valuable compound for targeted research and applications.

Activité Biologique

PF-05020182 is a novel compound recognized for its potent activity as a Kv7.2/7.3 channel opener, primarily investigated for its potential therapeutic applications in epilepsy and pain management. This article synthesizes the biological activity of this compound, highlighting its mechanisms, pharmacological properties, and relevant research findings.

This compound enhances the activity of Kv7 (KCNQ) potassium channels, which are crucial for neuronal excitability regulation. By facilitating the opening of these channels, this compound promotes an outward potassium current that stabilizes the resting membrane potential of neurons, thereby reducing excitability and lowering the likelihood of action potentials being generated. This mechanism is particularly beneficial in controlling seizure activity and managing pain.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively activates Kv7.2/7.3 channels, leading to a significant increase in M-current, which is essential for neuronal stabilization. The compound has shown a favorable structure-activity relationship (SAR), making it a candidate for further development in clinical settings .

In Vivo Efficacy

This compound has been evaluated in various animal models to assess its anticonvulsant properties. In a maximal electroshock (MES) assay, this compound significantly reduced the incidence of tonic extension convulsions in rodents, indicating its potential as an adjunctive treatment for refractory epilepsy .

Table 1: Summary of Research Findings on this compound

Study ReferenceModel UsedKey Findings
MES assayDose-dependent reduction in convulsions; effective at multiple doses.
Rodent pain modelsDemonstrated anti-nociceptive effects; significant impact on pain thresholds.
SAR analysisIdentified optimal structural features for Kv7 channel activation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good bioavailability and the ability to cross the blood-brain barrier effectively. Studies indicate that it maintains therapeutic levels within the plasma over time, supporting its potential for chronic administration in epilepsy management .

Clinical Implications

The biological activity of this compound suggests its utility in treating conditions characterized by excessive neuronal excitability, such as epilepsy and neuropathic pain. Its mechanism of enhancing Kv7 channel activity could lead to novel therapeutic strategies aimed at modulating neuronal excitability without the adverse effects commonly associated with traditional anticonvulsants.

Propriétés

IUPAC Name

N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJMCIALHJMEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine (36.97 g, 137.8 mmol), triethylamine (15.25 g, 21.0 mL, 150.7 mmol) in ethyl acetate (370 mL) was added tert-butylacetyl chloride (20.26 g, 21.0 mL, 150.5 mmol, 1.1 equiv) dropwise over 15 min. The resulting suspension was stirred overnight at RT, then poured into water, stirred 30 min, and subsequently transferred to a separatory funnel rinsing with ethyl acetate (100 mL). The organic extract was separated and washed with brine (100 mL), dried over magnesium sulfate, filtered, and concentrated to provide yellow-orange solids, which were taken up in 1:1 heptane: methyl tert-butylether (500 mL) and stirred at RT. The resulting suspension was filtered, and the solids were washed with 1:1 heptane: methyl tert-butylether (100 mL) and dried to afford 39.76 g of N-(4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide, Example 1, as a white solid. 1H NMR (CDCl3) δ 6.14 (br. s., 1H) 4.23 (ddd, J=14.2, 5.7, 4.5 Hz, 2H) 3.87 (s, 6H) 3.40-3.48 (m, 1H) 3.39 (s, 3H) 3.37 (assumed ddd, J=13.5, 9.2, 3.3 Hz, 2H partially obscured by singlet) 2.20 (s, 2H) 1.83-1.99 (m, 2H) 1.47-1.61 (m, 2H) 1.10 (s, 9H). MS: (ESI) m/z=367.2 (M+1).
Name
4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-amine
Quantity
36.97 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-05020182
Reactant of Route 2
Reactant of Route 2
PF-05020182
Reactant of Route 3
Reactant of Route 3
PF-05020182
Reactant of Route 4
Reactant of Route 4
PF-05020182
Reactant of Route 5
Reactant of Route 5
PF-05020182
Reactant of Route 6
Reactant of Route 6
PF-05020182

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.